molecular formula C17H14ClN3O3 B11279171 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide

2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide

Cat. No.: B11279171
M. Wt: 343.8 g/mol
InChI Key: AZEMUJFVUWZGCF-UHFFFAOYSA-N
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Description

2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chlorophenyl group, a cyanophenyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-cyanophenylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-[2-(4-chloroanilino)-2-oxoethoxy]-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C17H14ClN3O3/c18-13-3-7-15(8-4-13)21-17(23)11-24-10-16(22)20-14-5-1-12(9-19)2-6-14/h1-8H,10-11H2,(H,20,22)(H,21,23)

InChI Key

AZEMUJFVUWZGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)COCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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